

C646: A Comprehensive Technical Guide to its In Vitro and In Vivo Activity

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Compound of Interest

Compound Name: C646

Cat. No.: B8037948

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). These enzymes play a critical role in regulating gene transcription by acetylating histone and non-histone proteins, thereby influencing a wide array of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the in vitro and in vivo activities of **C646**, complete with experimental methodologies and pathway visualizations to support further research and drug development efforts.

Mechanism of Action

C646 acts as a competitive inhibitor of p300/CBP with respect to the histone substrate. It binds to the HAT domain of these enzymes, preventing the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails and other protein substrates. This inhibition of acetylation leads to a more condensed chromatin structure and repression of gene transcription for p300/CBP target genes.

In Vitro Activity

The in vitro effects of **C646** have been extensively characterized in a multitude of cell-based assays, demonstrating its potent anti-proliferative and pro-apoptotic properties across various cancer cell lines.

Enzymatic Activity

In cell-free enzymatic assays, **C646** exhibits high potency and selectivity for p300/CBP.

Parameter	Value	Reference
p300 Ki	400 nM	[1]
p300 Inhibition at 10 μ M	86%	[1]

Cellular Effects

C646 induces a range of anti-cancer effects in cultured cells, including cell cycle arrest, apoptosis, and inhibition of colony formation.

Cell Line	Cancer Type	Effect	Concentration	Reference
Prostate Cancer (Androgen-Sensitive and Castration-Resistant)	Prostate Cancer	Apoptosis	20 µM	[1]
AML1-ETO- Positive AML Cells	Acute Myeloid Leukemia	Cell Cycle Arrest (G1), Apoptosis, Reduced Colony Formation	Not Specified	[2][3]
Pancreatic Cancer Cells (MIAPaCa2, PSN1)	Pancreatic Cancer	Inhibition of Histone H3 Acetylation, Reduced Proliferation	20-30 µM	[4]
Gastric Cancer Cells	Gastric Cancer	Inhibition of Survival and Invasion	Not Specified	[5]
Adipose-Derived Stem Cells	Not Applicable	Blocked Proliferation, Cell Cycle Arrest, Apoptosis	Not Specified	[6][7][8][9]

In Vivo Activity

Preclinical studies in animal models have demonstrated the therapeutic potential of **C646** in various disease contexts, particularly in oncology.

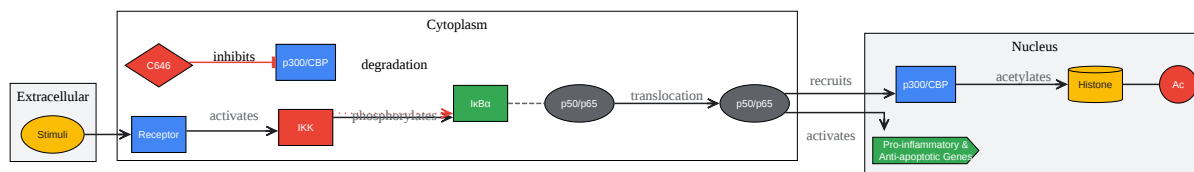
Animal Model	Disease	C646 Treatment Regimen	Key Findings	Reference
Pancreatic Cancer Xenograft (Nude Mice)	Pancreatic Cancer	Not Specified	Suppressed Tumor Growth	[4]
AML Xenograft (Recipient Mice)	Acute Myeloid Leukemia	Not Specified	Longer Median Survival Time (37 vs 30 days)	[2]
Neuropathic Pain Model (Rats)	Neuropathic Pain	Intrathecal Administration	Attenuated Mechanical Allodynia and Thermal Hyperalgesia	[1]

Signaling Pathways Modulated by C646

C646 exerts its cellular effects by modulating key signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. p300/CBP act as co-activators for NF-κB-mediated transcription. By inhibiting p300/CBP, **C646** can suppress the expression of pro-inflammatory and anti-apoptotic genes downstream of NF-κB.

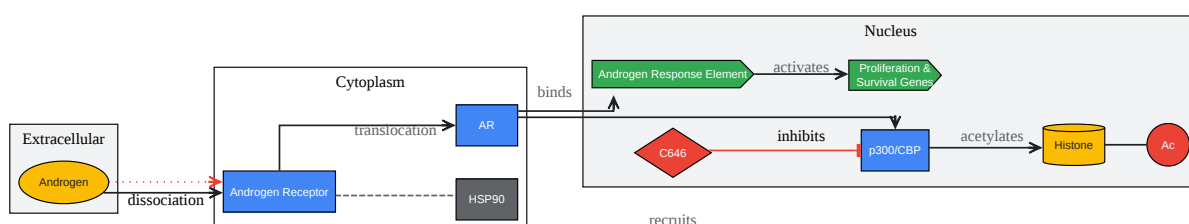


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Caption: C646 inhibits NF-κB signaling by blocking p300/CBP-mediated histone acetylation.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, the androgen receptor is a key driver of tumor growth. p300/CBP are co-activators of AR, and their HAT activity is crucial for AR-mediated gene transcription. **C646** can disrupt this signaling axis, leading to the downregulation of AR target genes.



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Caption: C646 disrupts androgen receptor signaling by inhibiting p300/CBP co-activator function.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro p300/CBP Histone Acetyltransferase (HAT) Assay (Radioactive)

This assay directly measures the enzymatic activity of p300/CBP by quantifying the transfer of a radiolabeled acetyl group to a histone substrate.

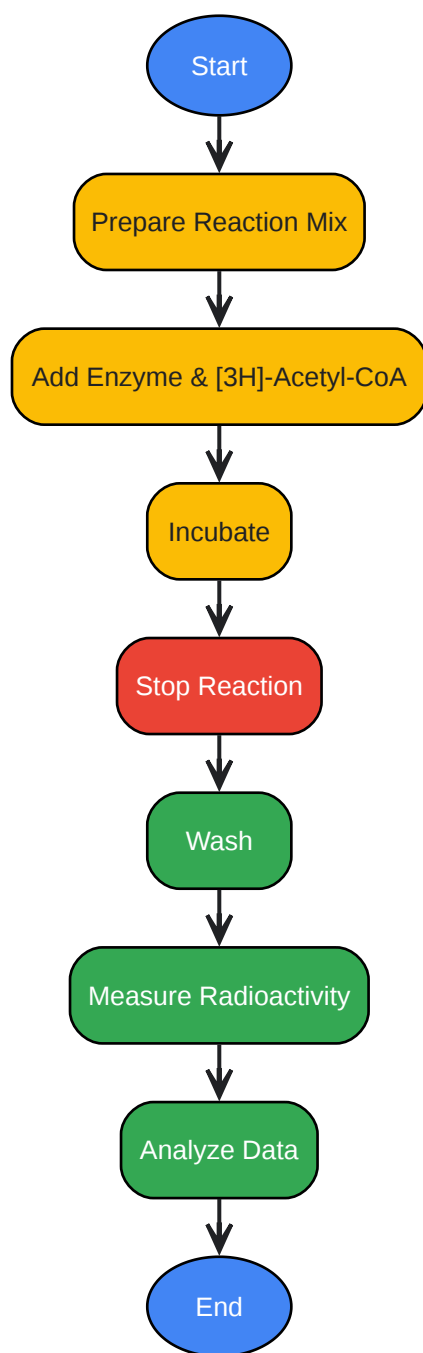
Materials:

- Recombinant p300 or CBP enzyme
- Histone H3 or H4 peptide substrate
- [3H]-Acetyl-CoA
- **C646** or other test compounds
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- Scintillation fluid and counter

Procedure:

- Prepare a reaction mixture containing assay buffer, histone peptide substrate, and the test compound (**C646**) at various concentrations.
- Initiate the reaction by adding recombinant p300/CBP enzyme and [3H]-Acetyl-CoA.
- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
- Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.

- Dry the paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition relative to a vehicle control.



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Caption: Workflow for a radioactive histone acetyltransferase (HAT) assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

- Cells of interest
- 96-well plates
- **C646** or other test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat cells with various concentrations of **C646** for the desired duration (e.g., 24, 48, 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Cells of interest
- **C646** or other test compounds
- Annexin V-FITC (or other fluorophore)
- Propidium Iodide (PI)
- Annexin V Binding Buffer
- Flow cytometer

Procedure:

- Treat cells with **C646** for the desired time.
- Harvest cells (including floating cells) and wash with cold PBS.
- Resuspend cells in Annexin V Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of **C646** in a subcutaneous xenograft model.

Materials:

- Cancer cell line of interest

- Immunocompromised mice (e.g., nude or NOD/SCID)
- Matrigel (optional)
- **C646** formulated for in vivo administration
- Calipers for tumor measurement

Procedure:

- Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional).
- Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and control groups.
- Administer **C646** (or vehicle control) to the mice via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
- Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = $0.5 \times \text{length} \times \text{width}^2$).
- Monitor animal weight and overall health throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

C646 is a valuable research tool for investigating the biological roles of p300/CBP and a promising lead compound for the development of novel therapeutics, particularly in the context of cancer. Its well-characterized in vitro and in vivo activities, coupled with a clear mechanism of action, provide a strong foundation for further preclinical and clinical investigation. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate these efforts and contribute to a deeper understanding of the therapeutic potential of p300/CBP inhibition.

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